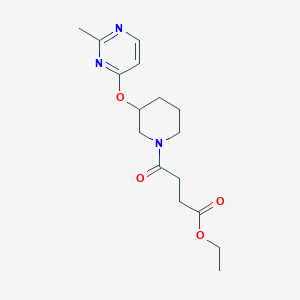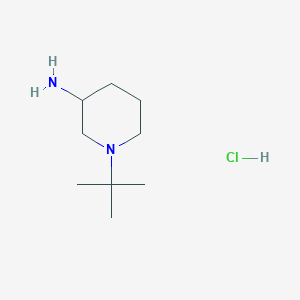
N-Ethyl-N-(2-Methylsulfanylethyl)but-3-in-1-amin;hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C9H18ClNS and a molecular weight of 207.76. This compound is known for its unique structure, which includes an ethyl group, a methylsulfanyl group, and a but-3-yn-1-amine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds
Vorbereitungsmethoden
The synthesis of N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride typically involves multiple steps, including the introduction of the ethyl and methylsulfanyl groups, followed by the formation of the but-3-yn-1-amine moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Addition: Addition reactions can occur at the triple bond, leading to the formation of new products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride can be compared with other similar compounds, such as:
N-Methyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine: This compound has a similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-N-(2-ethylsulfanylethyl)but-3-yn-1-amine: This compound has an ethylsulfanyl group instead of a methylsulfanyl group.
N-Ethyl-N-(2-methylsulfanylethyl)but-2-yn-1-amine: This compound has a but-2-yn-1-amine moiety instead of but-3-yn-1-amine.
The uniqueness of N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
N-ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS.ClH/c1-4-6-7-10(5-2)8-9-11-3;/h1H,5-9H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSAAAIYHJUSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#C)CCSC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-allyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2594788.png)
![(E)-N-[2-(4-Chlorophenyl)-5-methoxypentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2594790.png)




![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2594799.png)


![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2594802.png)
![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2594803.png)



